molecular formula C20H22FN5O3 B2706375 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one CAS No. 2034444-89-6

1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one

Cat. No. B2706375
CAS RN: 2034444-89-6
M. Wt: 399.426
InChI Key: SGIBOCMYAGICAG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C20H22FN5O3 and its molecular weight is 399.426. The purity is usually 95%.
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Scientific Research Applications

Selective Serotonin 5-HT2 Receptor Antagonists

A comprehensive study by Andersen et al. (1992) introduced a series of compounds including 3-(4-fluorophenyl)-1H-indoles with modifications that yielded high affinity and selectivity for serotonin 5-HT2 receptors over dopamine D2 receptors and alpha 1 adrenoceptors. These compounds were synthesized to explore the therapeutic potential in modulating serotonin levels, showcasing significant potency and selectivity, suggesting potential research applications in the development of central nervous system (CNS) drugs. Their pharmacological profile indicated a promising avenue for the development of selective serotonin receptor antagonists with potential applications in treating psychiatric disorders and beyond (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).

Novel Methods for Heterocyclic Compound Synthesis

Lifshits et al. (2015) developed a new method for the preparation of (2-aminopyridin-4-yl)methanol, a critical intermediate in synthesizing various pharmacophores, including imidazo[1,2-a]pyridines. This method enhances the efficiency and reduces the complexity of synthesizing heterocyclic compounds with potential pharmacological activities. Such advancements in synthetic methodologies open new pathways for the discovery and development of drugs based on the structural motif of 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one and related heterocyclic compounds (Lifshits, Ostapchuk, & Brel, 2015).

Anti-Inflammatory and Analgesic Properties

The exploration of novel 4(3H)-quinazolinone derivatives by Farag et al. (2012) as anti-inflammatory and analgesic agents included the investigation of compounds with the structural framework of 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one. Such studies contribute to the broader understanding of the therapeutic potential of fluoro-substituted compounds in modulating inflammatory processes and pain, highlighting the diverse research applications of these chemical entities in developing new treatments for inflammation and pain management (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).

Dopamine and Serotonin Receptor Antagonism

Research by Perregaard et al. (1992) into noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles, including derivatives of 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one, underscores the compound's utility in studying neurotransmitter regulation in the CNS. Such antagonists offer insights into the mechanisms of action of potential antipsychotic medications with fewer side effects, contributing to the development of safer therapeutic options for mental health disorders (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).

properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3/c1-14-2-7-18(23-22-14)29-17-8-9-24(12-17)19(27)13-25-10-11-26(20(25)28)16-5-3-15(21)4-6-16/h2-7,17H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIBOCMYAGICAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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